molecular formula C14H12O5 B11791238 Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate CAS No. 1399662-48-6

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

Cat. No.: B11791238
CAS No.: 1399662-48-6
M. Wt: 260.24 g/mol
InChI Key: LSOQJBSOMNMFAX-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxybenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl furan-2-carboxylate. This intermediate can then undergo Friedel-Crafts acylation with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the methoxybenzoyl group can form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 5-(2-chlorobenzoyl)furan-2-carboxylate
  • Methyl 5-(2-hydroxybenzoyl)furan-2-carboxylate

Uniqueness

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is unique due to the presence of the methoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Biological Activity

Methyl 5-(2-methoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzoyl group enhances its binding properties, making it a candidate for further pharmacological studies.

The mechanism of action involves:

  • π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially inhibiting their function.
  • Hydrogen Bonding : The methoxybenzoyl group can form hydrogen bonds with active site residues, increasing binding affinity and disrupting key biological pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with furan rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to bacteriolytic effects .

Antibacterial Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.00 µg/mL16.00 µg/mL
Bacillus cereus4.00 µg/mL64.00 µg/mL
Escherichia coli32.00 µg/mL256.00 µg/mL

This table summarizes the antibacterial efficacy against selected strains, demonstrating the compound's potential as an antimicrobial agent.

Cytotoxic Activity

Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. For instance, studies have reported IC50 values indicating significant cytotoxic effects on cancer cell lines such as HeLa and HepG2:

Cytotoxicity Data Table

Cell LineIC50 (µg/mL)
HeLa64.00
HepG2102.53
LLC-MK2 (normal)>512.00
L929 (normal)239.06

These findings suggest that the compound may be developed for therapeutic applications in cancer treatment due to its preferential action against tumor cells .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened a library of compounds including this compound against various pathogens, confirming its efficacy as an antimicrobial agent .
  • Cytotoxicity Evaluation : Another research project evaluated the cytotoxic effects of this compound on different cancer cell lines, finding it to be particularly effective against HeLa cells while sparing normal cells .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that the compound disrupts key pathways by inhibiting protein functions through specific binding interactions facilitated by its chemical structure.

Properties

CAS No.

1399662-48-6

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-10-6-4-3-5-9(10)13(15)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

LSOQJBSOMNMFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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